molecular formula C4HCl2N3O2 B016160 4,6-Dichloro-5-nitropyrimidine CAS No. 4316-93-2

4,6-Dichloro-5-nitropyrimidine

Cat. No. B016160
CAS RN: 4316-93-2
M. Wt: 193.97 g/mol
InChI Key: HCTISZQLTGAYOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-5-nitropyrimidine involves several steps, including an efficient nine-step synthesis for producing olomoucine. This compound is also a precursor in the unusual aromatic substitution reaction that yields 2-amino-4,6-dichloro-5-nitropyrimidine, demonstrating its versatility in synthetic chemistry. The solid-phase synthesis approach has been highlighted as an efficient method for creating tetrasubstituted purines, showcasing the utility of 4,6-Dichloro-5-nitropyrimidine in the synthesis of complex organic molecules (Hammarström et al., 2002); (Lopez et al., 2009).

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-nitropyrimidine and its derivatives has been extensively studied, revealing insights into their electronic and molecular configurations. Symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, exhibit polarized molecular-electronic structures, which lead to extensive charge-assisted hydrogen bonding. These structural characteristics facilitate the formation of supramolecular structures through various intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Quesada et al., 2004).

Chemical Reactions and Properties

4,6-Dichloro-5-nitropyrimidine undergoes various chemical reactions, including interaction with C-nucleophiles, leading to the formation of diverse derivatives. These reactions highlight its reactivity and the potential for creating a wide range of chemical entities with different functionalities. The compound's ability to react with different nucleophiles underscores its versatility and importance in synthetic organic chemistry (Azev et al., 2005).

Scientific Research Applications

  • Solid-Phase Synthesis of Olomoucine : It's used in the efficient solid-phase synthesis of olomoucine using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This method is applicable for regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Synthesis of Tetrasubstituted Purines : It enables the synthesis of novel tetrasubstituted purines, providing a versatile and efficient method for their synthesis (Hammarström et al., 2003).

  • Preparation of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine is presented, enabling efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-Oxides : This compound aids in the short and efficient synthesis of these pyrrolo[3,2-d]pyrimidin-7-one 5-oxides (Čikotienė et al., 2008).

  • Antibacterial and Antioxidant Properties : New 2,4-diaryl-6-methyl-5-nitropyrimidines synthesized from it show significant antibacterial and antioxidant properties, effective against both Gram-positive and Gram-negative bacteria (Sura et al., 2013).

  • Synthesis of Thio-5-nitropyrimidine Derivatives : These derivatives can be used for stable 2--adducts in various chemical reactions (Azev et al., 2007).

  • Synthesis of 5-Amino-4-Methylaminopyrimidine : This synthesis demonstrates the potential for monoamination of 2- and 4-dichloro-5-nitropyrimidine with methylamine (Brown, 2007).

Safety And Hazards

4,6-Dichloro-5-nitropyrimidine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

4,6-Dichloro-5-nitropyrimidine has been used in the synthesis of advanced fused bistetrazole-based primary explosives . The simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive . This work accelerates the upgrade of green primary explosives and enriches future prospects for the design of energetic materials .

properties

IUPAC Name

4,6-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTISZQLTGAYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063409
Record name 4,6-Dichloro-5-nitropyrimidine
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-nitropyrimidine

CAS RN

4316-93-2
Record name 4,6-Dichloro-5-nitropyrimidine
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Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Record name 4,6-Dichloro-5-nitropyrimidine
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Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Record name 4,6-Dichloro-5-nitropyrimidine
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Record name 4,6-dichloro-5-nitro-pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
EC Taylor, A McKillop - The Journal of Organic Chemistry, 1965 - ACS Publications
«Although yields in almost all instances reported were highly satisfactory, no effort was made to determine optimum conditions. 6 Ref. 9." New compound. d Identified by comparison (…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
S Lopez, T McCabe, RS McElhinney, TBH McMurry… - Tetrahedron …, 2009 - Elsevier
2-Amino-4,6-dichloro-5-nitropyrimidine is an intermediate required for the preparation of nitropyrimidines as inactivators of the DNA repairing protein MGMT. When attempting its …
RK Robins, KL Dille… - The Journal of Organic …, 1954 - ACS Publications
Interest in a source of chloropurines led this laboratory to apply chlorination procedures to the purinones in the presence of tertiary amines; however, dialkylamine substituted purines …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
FL Rose, DJ Brown - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… From the above investigations it seemed evident that the apparently anomalous behaviour of the 4 : 6-dichloro-5-nitropyrimidine was primarily due to the suceptibility of the 2-position to …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
BE Christensen, Q Stahl… - The Journal of Organic …, 1971 - ACS Publications
The reaction of 4, 6-dimethoxy-5-nitropyrimidme (1) with methylhydrazine in refluxing pyridine or butanol is very complex involving the methylation of the solvent by 1 and the …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
A Tantivanich - 1970 - ir.library.oregonstate.edu
… This solution was added over 20 minutes with stirring to 4:6-dichloro-5-nitropyrimidine (10.5 g) in 40 ml dioxane at 15-20 C. After stirring for two hours, iced water 120 ml was added and …
Number of citations: 0 ir.library.oregonstate.edu
LA Grigoryan, MA Kaldrikyan, LA Srkoyan… - Pharmaceutical …, 2000 - Springer
Previously, we synthesized and characterized a series of 5-(p-alkoxybenzyl)-and 5-(3-carboethoxy-4-alkoxybenzyl)-pyrimidines containing various functional groups in the pyrimidine …
VA Makarov, AL Sedov, MP Nemeryuk… - Pharmaceutical …, 1993 - Springer
Nucleophilic-substitution reactions in series of halo-substituted 5-nitropyrimidines have been examined in detail in reviews and monographs [i, 16, 17, 51], in which, however, material …
MH Krackov, BE Christensen - The Journal of Organic Chemistry, 1963 - ACS Publications
The synthesis of 5-amino-4-chloro-6-hydrazinopyrimidine and its cyclization with phosgene gas is described. The initial productof the cyclization is shown to be the 9-aminopurin-8-ol III. …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
AD Baxter, EA Boyd, PB Cox, V Loh Jr, C Monteils… - Tetrahedron …, 2000 - Elsevier
4,6-Dichloro-5-nitropyrimidine: a versatile building block for the solid phase synthesis of dihydropteridinones - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals …

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